molecular formula C34H50O9 B13431228 16,25-Di-O-acetylcucurbitacin F

16,25-Di-O-acetylcucurbitacin F

Cat. No.: B13431228
M. Wt: 602.8 g/mol
InChI Key: FQLRNWNAMWVQJN-IIBWBUBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16,25-Di-O-acetylcucurbitacin F typically involves the acetylation of cucurbitacin F. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperatures to ensure the selective acetylation at the 16 and 25 positions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve similar acetylation reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

16,25-Di-O-acetylcucurbitacin F can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.

Mechanism of Action

The mechanism of action of 16,25-Di-O-acetylcucurbitacin F involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

16,25-Di-O-acetylcucurbitacin F is unique among cucurbitacins due to its specific acetylation pattern. Similar compounds include:

These compounds share similar biological activities but differ in their specific chemical structures and acetylation patterns, which can influence their potency and selectivity.

Properties

Molecular Formula

C34H50O9

Molecular Weight

602.8 g/mol

IUPAC Name

[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-6-acetyloxy-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,3-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C34H50O9/c1-18(35)42-23-16-31(7)24-12-11-20-21(15-22(37)28(40)30(20,5)6)33(24,9)26(39)17-32(31,8)27(23)34(10,41)25(38)13-14-29(3,4)43-19(2)36/h11,13-14,21-24,27-28,37,40-41H,12,15-17H2,1-10H3/b14-13+/t21-,22+,23-,24+,27+,28-,31+,32-,33+,34+/m1/s1

InChI Key

FQLRNWNAMWVQJN-IIBWBUBLSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H]3CC=C4[C@H]([C@@]3(C(=O)C[C@@]2([C@H]1[C@](C)(C(=O)/C=C/C(C)(C)OC(=O)C)O)C)C)C[C@@H]([C@H](C4(C)C)O)O)C

Canonical SMILES

CC(=O)OC1CC2(C3CC=C4C(C3(C(=O)CC2(C1C(C)(C(=O)C=CC(C)(C)OC(=O)C)O)C)C)CC(C(C4(C)C)O)O)C

Origin of Product

United States

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